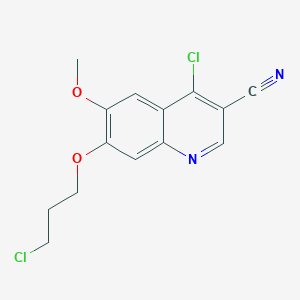
Dihydrochlorure de 4-(3-chloropropyl)pipérazine-1-éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is a chemical compound with the molecular formula C9H21Cl3N2O . It is also known by other synonyms such as “1-(2-Hydroxyethyl)-4-(chloropropyl)piperazinehydrochloride” and "2-(4-(3-Chloropropyl)piperazin-1-yl)ethanol dihydrochloride" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” is represented by the formula C9H21Cl3N2O . This indicates that the compound contains 9 carbon atoms, 21 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
C9H19ClN2O C_9H_{19}ClN_2O C9H19ClN2O
et a une masse moléculaire de 206,71, est principalement utilisé à des fins de recherche et de développement .Recherche pharmaceutique
Ce composé est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques. Il joue un rôle crucial dans la production de Fluphénazine, un médicament antipsychotique utilisé pour traiter la schizophrénie . La possibilité de manipuler la partie pipérazine permet de créer des dérivés qui peuvent être testés pour leur efficacité thérapeutique.
Safety and Hazards
Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Piperazine derivatives have been found to interact with a wide range of receptors in the body, including serotonin, dopamine, and adrenergic receptors, among others. The specific effects of these compounds can vary widely depending on their exact structure and the receptors they interact with .
Pharmacokinetics of these compounds can also vary, but generally, they are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound or its target receptors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride involves the reaction of 3-chloropropylpiperazine with ethanol in the presence of a reducing agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-chloropropylpiperazine", "ethanol", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Add 3-chloropropylpiperazine to a reaction flask", "Add ethanol to the reaction flask", "Add a reducing agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid", "Stir the reaction mixture for several hours", "Filter the resulting solid and wash with cold ethanol", "Dry the solid under vacuum to obtain 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride" ] } | |
| 3445-00-9 | |
Formule moléculaire |
C9H20Cl2N2O |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H |
Clé InChI |
AEHSLLFSZBQDFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCl)CCO.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCCCl)CCO.Cl |
| 3445-00-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)



![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)





